molecular formula C13H10O3 B045581 4-Phenoxybenzoic acid CAS No. 2215-77-2

4-Phenoxybenzoic acid

Cat. No. B045581
CAS RN: 2215-77-2
M. Wt: 214.22 g/mol
InChI Key: RYAQFHLUEMJOMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenoxybenzoic acid has been achieved through a new technological process, utilizing 4-phenoxyacetophenone and sodium hypochlorite solution obtained from waste gas containing chlorine. This process, in the presence of a phase transfer catalyst (PEG 400), yielded a high product yield of 92% under optimized conditions, demonstrating an efficient synthesis method for this compound (Xiao, 2001).

Molecular Structure Analysis

The molecular structure of 4-Phenoxybenzoic acid and its analogs has been extensively studied to understand its potential in forming co-crystals and its behavior in various chemical reactions. Notably, synthon polymorphism and pseudopolymorphism have been observed in co-crystals involving 4-Phenoxybenzoic acid derivatives, indicating its versatile structural characteristics that could be advantageous in materials science and pharmaceutical applications (Mukherjee & Desiraju, 2011).

Scientific Research Applications

  • A study by Liu Xiao (2001) in the Journal of Jiangxi Normal University described a new synthetic process for 4-phenoxybenzoic acid, achieving a higher yield of 92% with sodium hyprochlorite and PEG 400 in waste gas-containing chlorine-dissolved alkailiquor (Liu, 2001).

  • R. Notario's (2000) research published in the Journal of Molecular Structure explored the ionization of 4-hydroxybenzoic acid in different mediums, finding that it behaves as a benzoic acid in aqueous solution and as a phenol in the gas phase (Notario, 2000).

  • A study by Guo et al. (2015) in Biotechnology & Biotechnological Equipment found that 4-hydroxybenzoic acid alters soil microbial community structure and function, impacting soil microbes and root exudates (Guo et al., 2015).

  • Xiong et al. (2006) in Biochemistry identified phenylalanine 90 and 93 as key in the catalytic activity of UGT1A10 towards phenol-dependent enzymes, including 4-MU and pNP (Xiong et al., 2006).

  • Soulis, Triantou, and Simitzis (2013) in the Journal of Applied Polymer Science reported on electrochemical grafting of 4-phenoxybenzoic acid onto oxidized carbon fibers to enhance thermal stability and wettability for high-temperature composites (Soulis, Triantou, & Simitzis, 2013).

  • Wang et al. (2018) in Applied Microbiology and Biotechnology highlighted 4-HBA as a promising intermediate for producing value-added bioproducts like resveratrol and vanillyl alcohol, with applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

  • In 2018, Huo et al. developed a nanobody-alkaline phosphatase fusion protein-based fluorescence enzyme immunoassay for detecting 3-phenoxybenzoic acid in urine, aiding in human exposure monitoring. This was published in the Journal of Agricultural and Food Chemistry (Huo et al., 2018).

Safety And Hazards

4-Phenoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The synthesis and preparation process of 4-Phenoxybenzoic acid is a subject of ongoing research . The process has been improved to be energy-saving and environmentally friendly, with less residue and a higher yield of the product .

properties

IUPAC Name

4-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAQFHLUEMJOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062258
Record name Benzoic acid, 4-phenoxy-
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxybenzoic acid

CAS RN

2215-77-2
Record name 4-Phenoxybenzoic acid
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Record name 4-Carboxybiphenyl ether
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Record name 4-Phenoxybenzoic acid
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Record name Benzoic acid, 4-phenoxy-
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Record name Benzoic acid, 4-phenoxy-
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Record name p-phenoxybenzoic acid
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Record name P-PHENOXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sulfamic acid (7.35 g, 75.7 mmol) in water (5 mL) was added to a stirred solution of 4-phenoxy benzaldehyde (5 g, 25.23 mmol) in acetone (25 mL) at 4° C. Sodium chlorite (9.13 g, 100.9 mmol) in water (5 mL) was then added slowly resulting in formation of a yellow solid with effervescence. The mixture was stirred at the same temperature for 30 minutes. The reaction mixture was then diluted with cold water and the product extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulphate and concentrated under reduced pressure to afford 4 g (74% yield) of 4-phenoxy benzoic acid. 1H NMR (DMSO): δ 7.98-7.92 (d, 2H), 7.5-7.44 (t, 2H), 7.28-7.2 (t, 1H), 7.16-7.1 (d, 2H), 7.06-7.0 (d, 2H).
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Synthesis routes and methods III

Procedure details

In each case a 5.25% sodium hypochlorite solution (85.1 g.: 0.060 mole) was added slowly in portions to a solution of 3.18 g. (0.0150 mole) the p-phenoxyacetophenone sample while heating from 40° to 100° C. The resulting solution was concentrated at 100° C., producing a crystalline precipitate. Acetone was then added to consume excess sodium hypochlorite followed by boiling, acidification with some excess concentrated hydrochloric acid (10 ml of 12N), stirring, filtration, water wash and then drying at 70° C./under vacuum for about 1 hr. The p-phenoxybenzoic acid obtained from the p-phenoxyacetephenone produced in the presence of hydrogen fluoride was white with a melting point of 159°-162° C. In contrast, the p-phenoxybenzoic acid produced in the presence of aluminum trichloride had a yellow (or light beige) discoloration and a strongly depressed melting point of 137°-149° C., indicating presence of considerable impurities.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
287
Citations
S Soulis, D Triantou, J Simitzis - Journal of Applied Polymer …, 2013 - Wiley Online Library
… The aim of the present work is to electropolymerize 4-phenoxybenzoic acid (4-PBA) onto CF in order to coat their surface with grafted 4-phenoxybenzoic acid units. This is expected to …
Number of citations: 6 onlinelibrary.wiley.com
T Coleman, JZH Lee, AM Kirk… - … A European Journal, 2022 - Wiley Online Library
… The distance of the closest aromatic carbons of the 4-phenoxybenzoic acid substrate were … bound in the active site in a similar fashion to 4-phenoxybenzoic acid we would expect the …
HE Ungnade, L Rubin - The Journal of Organic Chemistry, 1951 - ACS Publications
… Methoxy-3-phenoxybenzoic acid melted at 116-117 (47%), and2-methoxy-4-phenoxybenzoic acid melted at 79-81 (49%). Neither acid depressed the melting point of thecompounds …
Number of citations: 11 pubs.acs.org
오세진, 이화정, 금동기, 이승우, 박수영… - 한국고분자학회학술대회 …, 2004 - dbpia.co.kr
… 3-and 4-Phenoxybenzoic acid polymerize in PPA to form poly (oxy-1, 3-phenylenecarbonyl-1, 4-phenylene, mPEK) and poly (oxy-1, 4-phenylenecarbonyl-1, 4-phenylene, pPEK), …
Number of citations: 0 www.dbpia.co.kr
HM Colquhoun, DF Lewis - Polymer, 1988 - Elsevier
… The simplest such potential monomer is of course 4-phenoxybenzoic acid, but our results suggested that the 'through-bridge' deactivating effect of the carboxyl group would seriously …
Number of citations: 97 www.sciencedirect.com
A Parkin, SM Harte, D Carmichael, S Currie… - … Section E: Structure …, 2005 - scripts.iucr.org
… The 3- and 4-phenoxybenzoic acid structures are observed even less frequently, with zero and one structures of these compounds, respectively. Possibly the most closely related …
Number of citations: 5 scripts.iucr.org
Z Zhang, T Xu - Journal of Polymer Science Part A: Polymer …, 2014 - Wiley Online Library
… y/z) have been successfully synthesized via copolyacylation of a presulfonated monomer SBP and two isomeric AB‐type self‐condensable comonomers, that is, 4‐phenoxybenzoic acid …
Number of citations: 12 onlinelibrary.wiley.com
CJ Milios, R Inglis, A Vinslava, R Bagai… - Journal of the …, 2007 - ACS Publications
… 2 = 2-hydroxyethanone oxime, HO 2 CCPh 3 = triphenylacetic acid, HO 2 CCMe 3 = pivalic acid, HO 2 CPh 2 OPh = 2-phenoxybenzoic acid, HO 2 CPh 4 OPh = 4-phenoxybenzoic acid, …
Number of citations: 386 pubs.acs.org
JB Baek, LS Tan - Polymer, 2003 - Elsevier
… The monomers, 3-phenoxybenzoic acid and 4-phenoxybenzoic acid, were purified by recrystallization from toluene/heptane (5/5, v/v) mixture to give shiny colorless needles (mp 147–…
Number of citations: 79 www.sciencedirect.com
X Feng - 1992 - digitalcommons.usu.edu
… Alkyne 107 was also reacted with diene 105 to provide 3-hydroxy-4-phenoxybenzoic acid methyl ester (116) m 49% yield. The diaryl ethers were characterized by IR, 1^ H NMR, l 3^C …
Number of citations: 0 digitalcommons.usu.edu

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